Thermal Stability and Flash-Point Safety Margin vs. Diisopropanolamine (DIPA)
The target compound exhibits a substantially higher boiling point and flash point compared to its non-allylated structural parent, diisopropanolamine (DIPA, CAS 110-97-4). This increased thermal stability is directly relevant for high-temperature polymer compounding, melt processing, and applications requiring elevated cure cycles .
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 368.8 °C |
| Comparator Or Baseline | DIPA: 254.4 °C |
| Quantified Difference | Δ = +114.4 °C (45% increase) |
| Conditions | Standard atmospheric pressure (760 mmHg); data from supplier technical datasheets for neat compounds . |
Why This Matters
A 114 °C higher boiling point enables use as a reactive diluent or crosslinker in polymer systems processed at temperatures where DIPA would volatilize, and a 50 °C higher flash point (176.9 vs. 126.7 °C) reduces fire hazard during heated mixing, directly impacting process safety and formulation design freedom.
